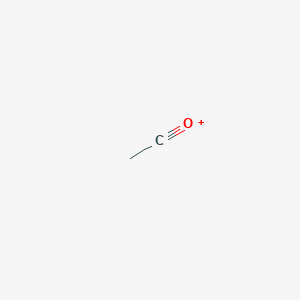
ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethanone, with the molecular formula C2H3O+, is a positively charged ion that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethanone can be synthesized through various methods, including the reaction of ethylene with oxidizing agents under controlled conditions. One common method involves the use of palladium catalysts to facilitate the formation of the ethylidyne species on metal surfaces .
Industrial Production Methods: In industrial settings, ethylidyneoxidanium is often produced using high-temperature and high-pressure conditions to ensure the efficient conversion of raw materials. The use of advanced catalytic systems and optimized reaction parameters is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Under specific conditions, ethylidyneoxidanium can be reduced to simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are often used.
Substitution: Halogens and other electrophiles are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction may produce alkanes and alkenes .
Scientific Research Applications
ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study surface reactions on metal catalysts.
Biology: Research on its interactions with biological molecules helps in understanding enzyme mechanisms.
Mechanism of Action
The mechanism by which ethylidyneoxidanium exerts its effects involves its interaction with specific molecular targets and pathways. It often acts as an intermediate in catalytic cycles, facilitating the conversion of reactants to products. The positively charged nature of the compound allows it to interact with negatively charged species, promoting various chemical transformations .
Comparison with Similar Compounds
Ethylene oxide: A cyclic ether with similar reactivity but different structural properties.
Acetaldehyde: An aldehyde that shares some chemical characteristics with ethylidyneoxidanium.
Vinyl alcohol: An isomer with distinct chemical behavior.
Uniqueness: ethanone is unique due to its positively charged nature and its role as an intermediate in many catalytic processes. Its ability to participate in a wide range of reactions under various conditions sets it apart from other similar compounds .
Properties
CAS No. |
15762-07-9 |
|---|---|
Molecular Formula |
C2H3O+ |
Molecular Weight |
43.04 g/mol |
IUPAC Name |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
InChI Key |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
Canonical SMILES |
CC#[O+] |
Synonyms |
[1-14C] acetyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















